N-Benzyl-6-bromo-N-methylpyridin-2-amine
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Overview
Description
N-Benzyl-6-bromo-N-methylpyridin-2-amine: is a chemical compound with the molecular formula C13H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyl group, a bromine atom at the 6th position, and a methyl group attached to the nitrogen atom of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-bromo-N-methylpyridin-2-amine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position.
N-Methylation: The brominated pyridine is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.
N-Benzylation: Finally, the N-methylated product is reacted with benzyl chloride to introduce the benzyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
- Substituted pyridines
- Oxidized or reduced derivatives
- Coupled products with extended carbon chains
Scientific Research Applications
Chemistry: N-Benzyl-6-bromo-N-methylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of N-Benzyl-6-bromo-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and bromine groups play a crucial role in binding to these targets, while the pyridine ring facilitates the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
N-Benzyl-6-chloro-N-methylpyridin-2-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-6-fluoro-N-methylpyridin-2-amine: Contains a fluorine atom at the 6th position.
N-Benzyl-6-iodo-N-methylpyridin-2-amine: Features an iodine atom at the 6th position.
Uniqueness: N-Benzyl-6-bromo-N-methylpyridin-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
1209458-62-7 |
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Molecular Formula |
C13H13BrN2 |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
N-benzyl-6-bromo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)13-9-5-8-12(14)15-13/h2-9H,10H2,1H3 |
InChI Key |
VBQCHLRPQGBNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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